molecular formula C7H14BrNO B13199446 1-(3-Bromopropyl)-3-methoxyazetidine

1-(3-Bromopropyl)-3-methoxyazetidine

Cat. No.: B13199446
M. Wt: 208.10 g/mol
InChI Key: AVPHRJLNOVPCLZ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-methoxyazetidine (CAS 1849249-23-5) is a heterocyclic compound featuring a four-membered azetidine ring substituted with a methoxy (-OCH₃) group and a 3-bromopropyl chain. Its molecular formula is C₇H₁₄BrNO, with a molecular weight of 208.10 g/mol .

Properties

Molecular Formula

C7H14BrNO

Molecular Weight

208.10 g/mol

IUPAC Name

1-(3-bromopropyl)-3-methoxyazetidine

InChI

InChI=1S/C7H14BrNO/c1-10-7-5-9(6-7)4-2-3-8/h7H,2-6H2,1H3

InChI Key

AVPHRJLNOVPCLZ-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)CCCBr

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-3-methoxyazetidine typically involves the reaction of 3-methoxyazetidine with 1,3-dibromopropane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Bromopropyl)-3-methoxyazetidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopropyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 3-methoxyazetidine-1-propene.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can convert the methoxy group to a hydroxyl group using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Based on the search results, there is no information available regarding the applications of the compound "1-(3-Bromopropyl)-3-methoxyazetidine". The search results mention related compounds and their applications, but not the specific compound requested.

Here's what the search results do cover:

  • Bicyclic Compounds : Substituted bicyclic compounds are related to inflammatory and autoimmune disorders such as rheumatoid arthritis, psoriasis, multiple sclerosis, and inflammatory bowel disease . These compounds may also be relevant to cell proliferation, transplant rejection, graft-versus-host disease, allergic diseases, asthma, type 1 diabetes, myasthenia gravis, hematopoetic disfunction, B-cell malignancies, and systemic lupus erythematosus .
  • Bruton's Tyrosine Kinase (Btk) Inhibitors : Btk is a regulator for B-cell development, activation, signaling, and survival, making Btk inhibitors relevant for treating autoimmune and inflammatory diseases .
  • 3-Methoxyazetidines : A study details the synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement, providing insight into the reaction mechanism .
  • Azetidines : Azetidines have shown antihypertensive activity and tranquillizing activity on the central nervous system and can behave as CNS stimulants .
  • Bromohydrins : Research has been done on the electrochemical bromohydrin formation using aromatic and aliphatic alkenes .
  • Aryl(indole-3-yl)methylium tetrafluoroborates : Indole-3-ylmethylium tetrafluoroborates have a wide range of synthetic applications in organic chemistry and can react with nucleophiles and Lewis bases .
  • MCL1 Inhibitors : Myeloid cell leukemia 1 protein (MCL1) is an antiapoptotic member of the Bcl-2 family of proteins, and MCL1 inhibitors can be used to treat cancers .

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-methoxyazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the formation of covalent bonds, altering the function of the target molecule. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(3-Bromopropyl)-3-methoxyazetidine with three structurally related compounds, highlighting key differences in molecular features and inferred reactivity:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications/Reactivity
This compound 1849249-23-5 C₇H₁₄BrNO 208.10 Azetidine ring with methoxy and terminal bromopropyl chain Alkylation reactions; intermediate in drug synthesis (e.g., for strained ring pharmacophores)
1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine 303084-63-1 C₁₁H₁₃BrFNO 296.14 Azetidine ring with methoxy and bromo-fluorophenylmethyl substituent Cross-coupling reactions; medicinal chemistry (fluorine enhances metabolic stability)
(3-Bromopropyl)-benzene 637-59-2 C₉H₁₁Br 199.09 Benzene ring with bromopropyl chain Organic synthesis (e.g., Suzuki couplings); polymer precursors
(Dichloromethyl)benzene 98-87-3 C₇H₆Cl₂ 161.03 Benzene ring with dichloromethyl group Chlorination reactions; agrochemical intermediates

Structural and Functional Analysis

  • Azetidine Derivatives: The target compound and its bromo-fluorophenyl analog (CAS 303084-63-1) share the azetidine core, but the latter’s aryl substituent introduces electron-withdrawing fluorine and bromine, which may enhance electrophilic reactivity and metabolic stability in drug design . The molecular weight disparity (208.10 vs. 296.14 g/mol) reflects the bromo-fluorophenyl group’s bulk, which could impact pharmacokinetics (e.g., absorption, distribution) in therapeutic applications.
  • Brominated Aromatic Compounds :

    • (3-Bromopropyl)-benzene (CAS 637-59-2) lacks the azetidine ring but shares a brominated alkyl chain. Its simpler structure may favor applications in material science or as a Suzuki coupling partner .
    • (Dichloromethyl)benzene (CAS 98-87-3) features a dichloromethyl group, offering distinct reactivity (e.g., radical reactions) compared to brominated analogs. Its lower molecular weight (161.03 g/mol) suggests higher volatility.

Biological Activity

1-(3-Bromopropyl)-3-methoxyazetidine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C8H12BrNO\text{C}_8\text{H}_{12}\text{Br}\text{N}\text{O}

This compound features a bromopropyl group and a methoxyazetidine core, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds structurally related to azetidines have been shown to inhibit various enzymes involved in cancer cell proliferation, particularly those in the Bcl-2 family, which are crucial for regulating apoptosis .
  • Cell Signaling Modulation : The compound may influence signaling pathways associated with inflammatory responses and immune system regulation, particularly through interactions with Bruton's tyrosine kinase (Btk) .

Anticancer Activity

Research indicates that derivatives of azetidines exhibit significant anticancer properties. For instance, studies have shown that certain azetidine compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Table 1: Summary of Anticancer Activity of Azetidine Derivatives

CompoundCancer TypeMechanism of ActionIC50 (µM)
This compoundBreast CancerApoptosis induction via mitochondrial disruptionTBD
Related Azetidine DerivativeMultiple MyelomaInhibition of Bcl-2 family proteinsTBD

Inflammation and Immune Response

The compound may also play a role in modulating inflammatory responses. Btk inhibitors have been shown to reduce cytokine production in monocytes/macrophages, suggesting that this compound could potentially be used in treating autoimmune diseases .

Case Study: Autoimmune Disease Treatment

A recent study explored the effects of Btk inhibitors in a mouse model of rheumatoid arthritis. The administration of compounds similar to this compound resulted in decreased joint inflammation and improved clinical scores, indicating potential therapeutic benefits for inflammatory conditions .

Toxicological Profile

Toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments indicate that while some azetidine derivatives exhibit cytotoxic effects on cancer cells, they may also impact normal cell lines. Further research is necessary to establish a comprehensive toxicological profile for this compound.

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